molecular formula C12H11NO3S2 B2612279 3-(Acetylsulfanyl)-3-(1,3-benzothiazol-2-yl)propanoic acid CAS No. 399005-04-0

3-(Acetylsulfanyl)-3-(1,3-benzothiazol-2-yl)propanoic acid

Cat. No. B2612279
CAS RN: 399005-04-0
M. Wt: 281.34
InChI Key: JWWLKAGPOHICPO-UHFFFAOYSA-N
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Description

3-(Acetylsulfanyl)-3-(1,3-benzothiazol-2-yl)propanoic acid, also known as ABPP, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. ABPP is a synthetic compound that belongs to the class of thiazole-based compounds. It has been widely studied for its biochemical and physiological effects, as well as its mechanism of action. In

Scientific Research Applications

Synthesis and Characterization of Metal Complexes

Research has demonstrated the utility of benzothiazole derivatives in the synthesis and characterization of metal complexes. A study by Yousif, Muaiad, and Adil (2011) prepared new metal complexes using a benzothiazol-2-ylsulfanyl ligand, including Fe(II), Mn(II), Co(II), Hg(II), and Cr(III) ions, characterized by various spectroscopic methods, suggesting potential applications in coordination chemistry and materials science Yousif, Muaiad, & Adil, 2011.

Antimicrobial Activity

Another significant application is in the field of antimicrobial studies. Chakraborty, Sharma, Bala, and Mishra (2014) synthesized benzothiazole-2-ylsulfanyl derivatives with demonstrated antibacterial and antifungal properties, indicating potential uses in developing new antimicrobial agents Chakraborty, Sharma, Bala, & Mishra, 2014.

Development of New Pyridine Derivatives

Patel and Agravat (2009) explored the synthesis of new pyridine derivatives from benzothiazole compounds, showing considerable antibacterial activity. These findings highlight the role of benzothiazole derivatives in synthesizing compounds with potential therapeutic applications Patel & Agravat, 2009.

Polymerization Initiators

Basiak, Ochal, Justyniak, and Ziemkowska (2015) used a benzothiazol-2-ylsulfanyl derivative as a ligand in aluminum complexes, demonstrating its utility in the polymerization of e-caprolactone. This research points to applications in polymer chemistry and materials engineering Basiak, Ochal, Justyniak, & Ziemkowska, 2015.

properties

IUPAC Name

3-acetylsulfanyl-3-(1,3-benzothiazol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S2/c1-7(14)17-10(6-11(15)16)12-13-8-4-2-3-5-9(8)18-12/h2-5,10H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWLKAGPOHICPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC(CC(=O)O)C1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Acetylsulfanyl)-3-(1,3-benzothiazol-2-yl)propanoic acid

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